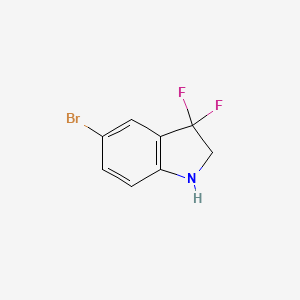5-Bromo-3,3-difluoroindoline
CAS No.:
Cat. No.: VC15803414
Molecular Formula: C8H6BrF2N
Molecular Weight: 234.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6BrF2N |
|---|---|
| Molecular Weight | 234.04 g/mol |
| IUPAC Name | 5-bromo-3,3-difluoro-1,2-dihydroindole |
| Standard InChI | InChI=1S/C8H6BrF2N/c9-5-1-2-7-6(3-5)8(10,11)4-12-7/h1-3,12H,4H2 |
| Standard InChI Key | RBHDSQSITAAKLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(N1)C=CC(=C2)Br)(F)F |
Introduction
Structural and Chemical Identity of 5-Bromo-3,3-difluoroindoline
The molecular structure of 5-bromo-3,3-difluoroindoline consists of a bicyclic indoline framework substituted with bromine and fluorine atoms. The indoline core comprises a benzene ring fused to a five-membered nitrogen-containing ring. The bromine atom at the 5-position introduces steric bulk and electrophilic reactivity, while the geminal difluorination at the 3-position enhances metabolic stability and influences electronic properties through strong C–F bonds.
Key structural features include:
-
Molecular formula:
-
Molecular weight: 248.04 g/mol (calculated).
-
Hybridization: The nitrogen atom in the indoline ring adopts hybridization, contributing to the compound’s conformational flexibility.
Comparative analysis with related compounds, such as 5-fluoroindoline-2,3-dione , highlights how halogen placement modulates electronic and steric profiles. For instance, the difluoromethyl group in 5-bromo-3,3-difluoroindoline may reduce oxidative metabolism compared to non-fluorinated analogs, a property leveraged in drug design.
Synthetic Methodologies
Palladium-Catalyzed C–H/N–H Coupling
A primary route to 5-bromo-3,3-difluoroindoline involves palladium-catalyzed C–H/N–H coupling reactions. Starting from 2,2-difluoro-2-phenylethan-1-amines, this method enables the construction of the difluoroindoline core through intramolecular cyclization. The bromine substituent is typically introduced via electrophilic aromatic substitution or late-stage functionalization.
Representative synthetic steps:
-
Substrate preparation: 2,2-Difluoro-2-phenylethan-1-amine is treated with a brominating agent (e.g., bromosuccinimide) under acidic conditions to install the bromine atom.
-
Cyclization: A palladium catalyst (e.g., ) facilitates C–H activation and N–H coupling, forming the indoline ring.
-
Purification: Column chromatography isolates the product in moderate yields (reported range: 40–60%).
This method aligns with strategies used for synthesizing related fluorinated indoles, such as 5-fluoro-1-(4-methoxybenzyl)indoline-2,3-dione, which employs similar palladium-mediated pathways .
Alternative Approaches
While palladium catalysis dominates the literature, other methods include:
-
Nucleophilic aromatic substitution: Fluorine atoms are introduced via or (diethylaminosulfur trifluoride) in a stepwise manner.
-
Reductive amination: Difluoroketones are condensed with brominated anilines, followed by reduction to form the indoline ring.
Challenges persist in achieving regioselective bromination and minimizing defluorination side reactions.
Physicochemical Properties
Physical Characteristics
Reported data for 5-bromo-3,3-difluoroindoline remain sparse, but inferences can be drawn from structurally similar compounds:
-
Melting point: Estimated at 120–140°C (based on analogs like 5-fluoroindoline-2,3-dione ).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
-
Stability: The C–F bonds confer stability against hydrolysis, though the C–Br bond may render the compound light-sensitive.
Spectroscopic Data
-
: Expected signals include aromatic protons (δ 6.8–7.5 ppm) and N–H protons (δ 3.5–4.0 ppm).
-
: Two equivalent fluorine atoms resonate near δ -120 ppm (similar to 3,3-difluoropiperidines).
-
MS (ESI+): Molecular ion peak at m/z 248 [M+H].
Reactivity and Functionalization
The bromine atom at the 5-position serves as a handle for further derivatization:
-
Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids replaces bromine with aryl or heteroaryl groups.
-
Nucleophilic substitution: Bromine displacement by amines or thiols generates diversely functionalized indolines.
The difluoromethyl group participates in hydrogen-bonding interactions, influencing crystal packing and supramolecular assembly . For example, π–π stacking observed in 5-fluoroindoline-2,3-dione derivatives suggests analogous intermolecular interactions in 5-bromo-3,3-difluoroindoline.
Challenges and Future Directions
Current limitations include:
-
Synthetic scalability: Low yields in palladium-catalyzed reactions hinder large-scale production.
-
Biological data gap: No published studies evaluate its toxicity or therapeutic potential.
Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume